molecular formula C14H14ClFN2O2 B2637033 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone CAS No. 2287331-29-5

1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone

Cat. No.: B2637033
CAS No.: 2287331-29-5
M. Wt: 296.73
InChI Key: MLRXPYAADOGYND-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The compound also contains a fluoro and a chloro group, which can significantly affect its reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method . The fluoro and chloro groups could be introduced through halogenation .


Molecular Structure Analysis

The compound contains an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The presence of the fluoro and chloro groups will likely affect the electron distribution and thus the reactivity of the molecule.


Chemical Reactions Analysis

As an indole derivative, this compound could undergo a variety of reactions. For example, electrophilic substitution could occur at the activated benzene ring of the indole .

Scientific Research Applications

Metabolic Oxidation Pathways

The compound "1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone" has a structure related to that of CRTh2 antagonist Setipiprant. A study analyzed the metabolic oxidation pathways of the naphthoyl group in Setipiprant to understand the regio- and enantioselectivity of its metabolic oxidation and to verify the structure of its metabolites. This research contributes to our understanding of the metabolic processes related to compounds with similar structures (Risch et al., 2015).

Synthesis and Reactions of Similar Compounds

The synthesis and reactions of compounds with similar structural features, like 11H-benzo[b]pyrano[3,2-f]indolizines and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, have been studied. This research involved cyclization reactions, chlorination, and treatment with various reagents to synthesize and modify the structures, providing insight into the chemical behavior of complex compounds resembling the one of interest (Kappe et al., 2003).

Biochemical Interaction and Drug Development

Receptor Interaction Studies

The compound has structural similarities with molecules studied for their interaction with receptors, such as the 5-HT1D receptor. Research in this area provides insights into the biochemical interactions of similar molecules with receptors in biological systems, hinting at potential therapeutic applications or biological effects (Pullar et al., 2004).

Cancer Research

Compounds structurally related to "this compound" have been explored for their potential in treating cancer. For instance, research involving similar compounds has led to the identification of substances with anticancer properties, highlighting the relevance of these molecular structures in medicinal chemistry and drug development (Galayev et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many indole derivatives exhibit diverse biological activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many indole derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

1-(7-chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-17-11-4-5-18(12(20)7-19)6-9(11)8-2-3-10(15)13(16)14(8)17/h2-3,19H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXPYAADOGYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)C(=O)CO)C3=C1C(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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